

Synthesis and Preparation of Bromochloromethane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Bromochloromethane**

Cat. No.: **B122714**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromochloromethane (CH_2BrCl), also known as Halon 1011, is a valuable one-carbon building block in organic synthesis. Its utility stems from the differential reactivity of its two halogen atoms, making it a versatile reagent for the introduction of the chloromethyl or bromomethyl group, as well as a precursor for various carbene and carbenoid species. This technical guide provides an in-depth overview of the principal methods for the synthesis and preparation of **bromochloromethane**, focusing on experimental protocols, quantitative data, and mechanistic pathways to aid researchers in its effective utilization.

Core Synthetic Methodologies

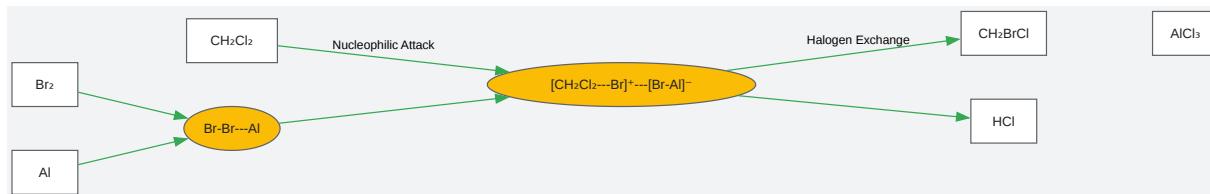
The primary industrial and laboratory-scale synthesis of **bromochloromethane** revolves around the halogen exchange reaction of dichloromethane (CH_2Cl_2). This transformation can be achieved through several key methods, each with its own set of advantages and considerations regarding reagents, catalysts, and reaction conditions.

Halogen Exchange with Bromine and Aluminum

This classic method involves the direct reaction of dichloromethane with elemental bromine in the presence of aluminum metal, which acts as a Lewis acid catalyst.

Experimental Protocol:

A detailed experimental protocol for a laboratory-scale synthesis is as follows:


- Reaction Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a condenser, and a thermometer. The apparatus should be assembled under an inert atmosphere (e.g., nitrogen or argon) and vented to a scrubber containing a sodium thiosulfate solution to neutralize any evolved hydrogen bromide and unreacted bromine.
- Charging Reactants: The reaction flask is charged with an excess of dichloromethane.[\[1\]](#)
- Initiation: A small amount of aluminum foil or powder is added to the dichloromethane.
- Addition of Bromine: Elemental bromine is added dropwise from the dropping funnel to the stirred dichloromethane/aluminum mixture. The reaction is exothermic, and the addition rate should be controlled to maintain the reaction temperature between 26-30°C, using a cooling bath if necessary.[\[1\]](#)
- Reaction Monitoring: The reaction progress can be monitored by the disappearance of the red-brown color of bromine.
- Work-up: Once the reaction is complete, the mixture is allowed to cool to room temperature. The aluminum chloride byproduct is allowed to settle.[\[1\]](#) The crude product is then carefully decanted or filtered.
- Purification: The crude **bromochloromethane** is washed sequentially with water, a dilute sodium bicarbonate solution, and finally with brine. The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate or calcium chloride) and purified by fractional distillation.[\[1\]](#)[\[2\]](#)

Quantitative Data:

Parameter	Value	Reference
Reactants	Dichloromethane, Bromine, Aluminum	[1]
Catalyst	Aluminum	[1]
Temperature	26-30°C	[1]
Yield	~85% (based on bromine)	[1]
Purity	High purity achievable with fractional distillation	[1]
Side Products	Dibromomethane (CH_2Br_2), Methane	[1]

Reaction Mechanism:

The reaction proceeds via a Lewis acid-catalyzed halogen exchange. The aluminum catalyst activates the bromine molecule, making it a more potent electrophile.

[Click to download full resolution via product page](#)

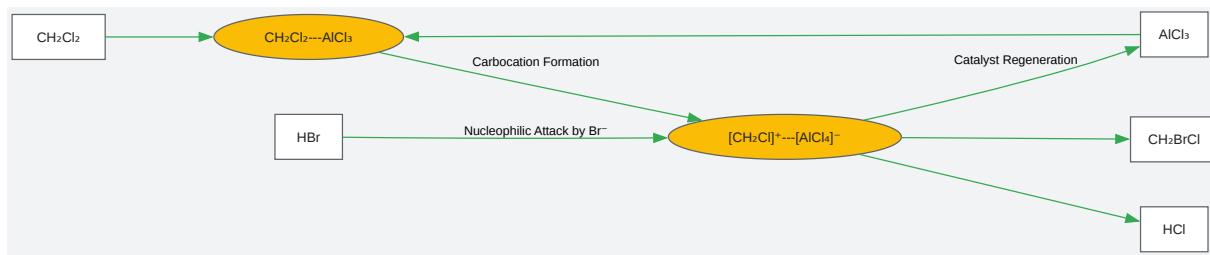
Diagram 1. Halogen exchange with Bromine and Aluminum.

Halogen Exchange with Hydrogen Bromide and Lewis Acid Catalyst

This method utilizes hydrogen bromide as the bromine source, with a Lewis acid, typically aluminum chloride (AlCl_3), as the catalyst. This process is often employed in industrial settings for the co-production of **bromochloromethane** and dibromomethane.[\[3\]](#)

Experimental Protocol:

The following is a laboratory-adaptable protocol based on industrial procedures:


- Reaction Setup: A similar setup to the previous method is used, with a gas inlet for the introduction of hydrogen bromide gas. The reaction should be conducted in a well-ventilated fume hood.
- Charging Reactants: The reaction flask is charged with dichloromethane and the aluminum chloride catalyst.[\[3\]](#)
- Reaction Initiation: The mixture is cooled to approximately -30°C .[\[3\]](#)
- Addition of Hydrogen Bromide: Hydrogen bromide gas is bubbled through the stirred solution at a controlled rate.[\[3\]](#)
- Reaction Control: The temperature is slowly raised and maintained at a temperature not exceeding 40°C for a period of up to 24 hours.[\[3\]](#)
- Work-up and Purification: The reaction mixture is washed with water to remove the catalyst and any unreacted hydrogen bromide. The organic layer is then neutralized with a dilute base, washed with brine, dried, and subjected to fractional distillation to separate **bromochloromethane** from unreacted dichloromethane and the byproduct dibromomethane.[\[3\]](#)

Quantitative Data:

Parameter	Value	Reference
Reactants	Dichloromethane, Hydrogen Bromide	[3]
Catalyst	Aluminum Chloride (AlCl_3)	[3]
Temperature	-30°C to 40°C	[3]
Reaction Time	~24 hours	[3]
Yield	>80% (combined yield of bromo- and dibromomethane)	[3]
Purity	High purity after fractional distillation	[3]
Side Products	Dibromomethane (CH_2Br_2)	[3]

Reaction Mechanism:

The Lewis acid catalyst, AlCl_3 , activates the C-Cl bond in dichloromethane, making the carbon atom more susceptible to nucleophilic attack by the bromide ion from HBr.

[Click to download full resolution via product page](#)

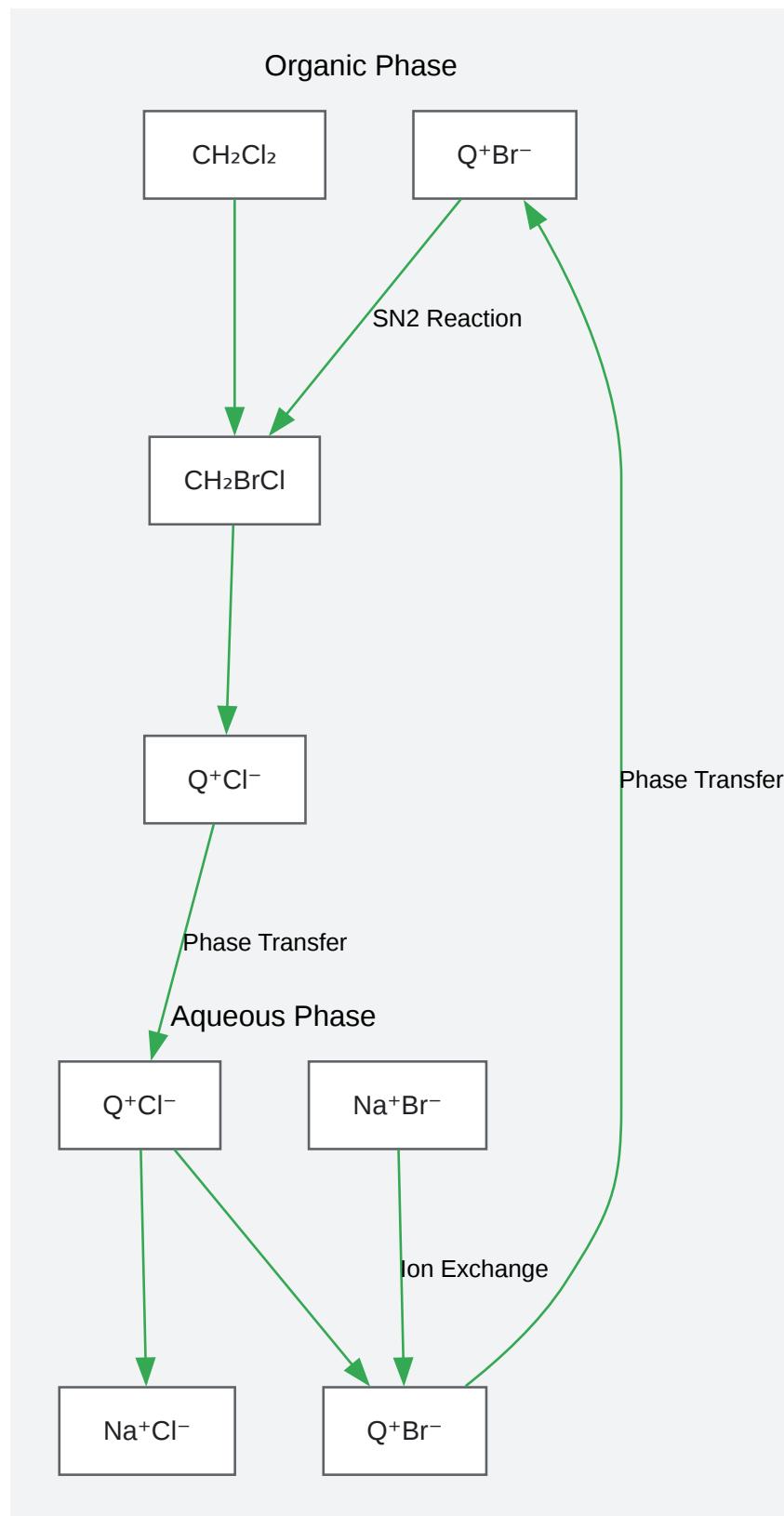
Diagram 2. Halogen exchange with HBr and AlCl_3 .

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis offers a milder alternative for the synthesis of **bromochloromethane**, avoiding the use of strong Lewis acids. This method involves the reaction of dichloromethane with a bromide salt in a biphasic system, facilitated by a phase-transfer catalyst.

Experimental Protocol:

A representative laboratory procedure is as follows:


- Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.
- Charging Reactants: The flask is charged with dichloromethane, an aqueous solution of sodium bromide, and a phase-transfer catalyst such as a quaternary ammonium salt (e.g., benzyl triethylammonium chloride).[4]
- Reaction: The biphasic mixture is stirred vigorously and heated to reflux (the boiling point of dichloromethane is approximately 40°C, but the reaction may be conducted at higher temperatures in a sealed reactor).[4]
- Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) analysis of aliquots taken from the organic layer.
- Work-up: After cooling, the organic layer is separated.
- Purification: The organic phase is washed with water, dried over an anhydrous drying agent, and purified by fractional distillation.[4]

Quantitative Data:

Parameter	Value	Reference
Reactants	Dichloromethane, Sodium Bromide	[4]
Catalyst	Benzyl triethylammonium chloride	[4]
Solvent System	Dichloromethane/Water (biphasic)	[4]
Temperature	Reflux	[4]
Yield	Variable, can be optimized by adjusting reaction parameters.	[4]
Purity	Dependent on purification; GC analysis is recommended.	[4]
Side Products	Dibromomethane (major byproduct in some cases)	[4]

Reaction Mechanism:

The phase-transfer catalyst facilitates the transport of the bromide anion from the aqueous phase to the organic phase, where it can react with dichloromethane in a nucleophilic substitution reaction.

[Click to download full resolution via product page](#)

Diagram 3. Phase-Transfer Catalysis Mechanism.

Purification of Bromochloromethane

Regardless of the synthetic method employed, purification of the crude product is crucial to obtain high-purity **bromochloromethane**.

Fractional Distillation:

Fractional distillation is the most effective method for purifying **bromochloromethane** from unreacted starting materials and byproducts due to differences in their boiling points.[\[5\]](#)

- Dichloromethane: 39.6 °C
- **Bromochloromethane**: 68 °C[\[6\]](#)
- Dibromomethane: 97 °C

Experimental Protocol for Fractional Distillation:

- Apparatus Setup: Assemble a fractional distillation apparatus, including a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a distillation head with a thermometer, and receiving flasks.
- Distillation: The crude product is heated in the distillation flask. The vapor passes through the fractionating column, where a series of condensations and vaporizations occur, enriching the vapor with the more volatile component.
- Fraction Collection: Fractions are collected based on the temperature at the distillation head. The fraction distilling at or near the boiling point of **bromochloromethane** (68°C) is collected as the purified product.[\[5\]](#)

Washing and Drying:

Before distillation, a series of washing steps can remove impurities:

- Water Wash: Removes water-soluble impurities and catalysts.
- Sodium Bicarbonate Wash: Neutralizes any acidic byproducts.

- Brine Wash: Removes residual water.

The organic layer is then dried with an anhydrous drying agent like magnesium sulfate or calcium chloride before distillation.[\[2\]](#)

Safety Considerations

- Toxicity: **Bromochloromethane** is toxic and should be handled in a well-ventilated fume hood.[\[6\]](#)
- Reactivity: Reactions involving bromine and aluminum can be vigorous and exothermic, requiring careful temperature control.
- Waste Disposal: Halogenated organic waste and scrubber solutions should be disposed of according to institutional safety guidelines.

Conclusion

The synthesis of **bromochloromethane** is well-established, with several reliable methods available to researchers. The choice of method will depend on the desired scale, available reagents, and equipment. For laboratory-scale synthesis, the reaction of dichloromethane with bromine and aluminum or the use of phase-transfer catalysis are often practical choices. Careful purification by fractional distillation is essential to obtain a high-purity product suitable for further synthetic applications. This guide provides the necessary foundational knowledge for the successful preparation and purification of this versatile C1 building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. US2694094A - Process for making chlorobromomethane - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]

- 3. chembam.com [chembam.com]
- 4. scribd.com [scribd.com]
- 5. Purification [chem.rochester.edu]
- 6. Bromochloromethane | CH₂BrCl | CID 6333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Synthesis and Preparation of Bromochloromethane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b122714#synthesis-and-preparation-of-bromochloromethane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com